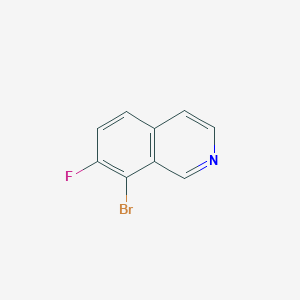

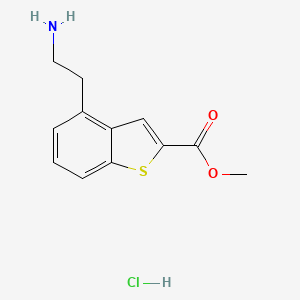

![molecular formula C17H15F2NO4 B2513311 N-(2-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-ヒドロキシプロピル)-2,4-ジフルオロベンズアミド CAS No. 1396772-41-0](/img/structure/B2513311.png)

N-(2-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-ヒドロキシプロピル)-2,4-ジフルオロベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide, also known as BDP-9066, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. BDP-9066 has been shown to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.

科学的研究の応用

- 用途: 研究者らは、N-(2-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-ヒドロキシプロピル)-2,4-ジフルオロベンズアミド誘導体を用いて、発がん性のある重金属イオン、特に鉛(Pb²⁺)を検出しました。彼らは、導電性ポリマーマトリックスであるナフィオン(NF)を用いて、この化合物の薄層をガラス状炭素電極(GCE)に堆積させることで、感度が高く選択的なPb²⁺センサーを開発しました。 このセンサーは、Pb²⁺に対して優れた感度と低い定量限界(LOQ)および検出限界(LOD)を示しました .

- 用途: 研究者らは、3-N融合ヘテロアリール部分を含む一連の1-ベンゾ[1,3]ジオキソール-5-イル-インドールを設計および合成しました。これらの化合物は、前立腺(LNCaP)、膵臓(MIA PaCa-2)、および急性骨髄性白血病(HL-60)細胞株に対する抗がん活性について評価されました。 この特定の化合物は言及されていませんが、同じ構造クラスに属しており、抗がん剤研究で潜在的な可能性を秘めている可能性があります .

重金属イオン検出:

フレーバー物質(食品業界):

抗がん剤研究(インドール誘導体)

作用機序

Target of Action

The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the biosynthesis of prostaglandins, leading to a decrease in their levels .

Biochemical Pathways

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide affects the prostaglandin biosynthesis pathway . Prostaglandins are bioactive lipids that play important roles in different biological responses . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, which can have downstream effects on various physiological processes .

Pharmacokinetics

The compound’s molecular structure and properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide’s action primarily involve the disruption of prostaglandin biosynthesis . This can lead to a variety of effects, depending on the specific physiological processes that are affected by the decrease in prostaglandin levels .

生化学分析

Biochemical Properties

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. It has been shown to interact with both COX-1 and COX-2 enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The compound’s interaction with these enzymes is competitive, meaning it binds to the active site of the enzyme, preventing the substrate from accessing it. This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation and pain.

Cellular Effects

The effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide on various cell types and cellular processes are profound. In cancer cells, such as HeLa cells, this compound exhibits cytotoxic effects, leading to cell death . It influences cell function by disrupting cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound’s impact on gene expression includes the downregulation of pro-inflammatory genes and the upregulation of apoptotic genes, thereby promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, the compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the execution of cell death. This activation leads to the cleavage of key cellular proteins, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX enzymes and cytotoxic effects on cancer cells for several days. Prolonged exposure can lead to reduced efficacy, likely due to degradation or metabolic inactivation.

Dosage Effects in Animal Models

In animal models, the effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide vary with dosage. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal irritation and renal toxicity. These adverse effects are likely due to the compound’s inhibition of COX-1, which plays a role in maintaining gastrointestinal and renal homeostasis.

Metabolic Pathways

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and easier to excrete . The metabolites of this compound can also interact with COX enzymes, although their inhibitory effects are generally weaker than the parent compound.

Transport and Distribution

Within cells and tissues, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is transported and distributed through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body. The compound tends to accumulate in tissues with high COX enzyme activity, such as inflamed tissues and tumors, enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is primarily in the cytoplasm, where it interacts with COX enzymes . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity in the cytoplasm is sufficient to exert its inhibitory effects on COX enzymes and induce apoptosis in cancer cells.

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-4-3-11(18)7-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHQHJKOWBKTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

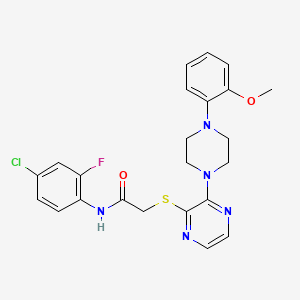

![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

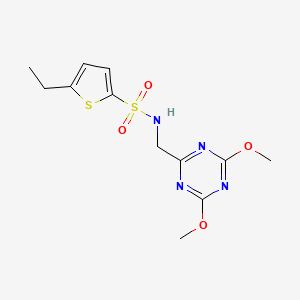

![3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2513232.png)

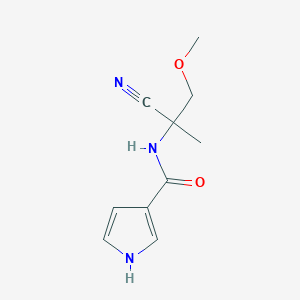

![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B2513241.png)

![1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2513248.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2513251.png)